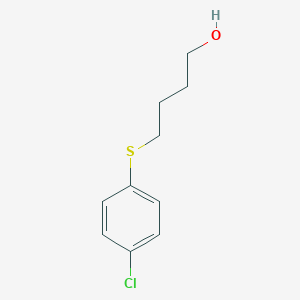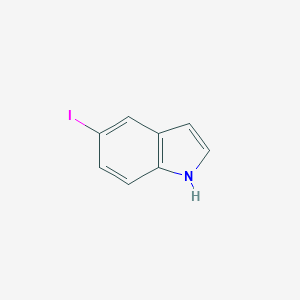
5-碘吲哚
描述
5-Iodo-1H-indole (5-I-1H-indole) is an organoiodine compound with a unique structure, which has been studied extensively for its potential applications in medicinal chemistry and organic synthesis. It is a versatile building block for the synthesis of a wide range of organic compounds and has been used in various biological assays. In recent years, 5-I-1H-indole has been found to be an important component of many therapeutic drugs, with potential applications in the treatment of various diseases.
科学研究应用
生物技术生产
吲哚,5-碘吲哚的衍生物,在工业应用中其生物技术生产方面取得了进展 . 吲哚是由细菌和植物产生的信号分子 .
风味和香料应用
吲哚在风味和香料应用中具有价值,例如在食品工业或香水业 . 作为衍生物,5-碘吲哚在这些领域也可能具有潜力。
衍生为卤化和氧化化合物
吲哚可以衍生为多种卤化和氧化化合物,这些化合物可以用作天然色素,或具有治疗人类疾病的潜在生物活性 . 5-碘吲哚作为一种卤化衍生物,属于这一类。
衍生卤化和氧化衍生物的生产
近年来,在发酵法生产葡萄糖或色氨酸的吲哚以及微生物细胞工厂生产衍生卤化和氧化衍生物方面取得了进展 . 这包括像5-碘吲哚这样的衍生物。
细菌信号
吲哚在细菌信号中很重要,环境生态位中的多种细菌物种发展群体感应(QS)以适应和生存于自然群落 . 5-碘吲哚可能在此过程中发挥作用。
生物膜形成的抑制
卤化吲哚衍生物如5-碘吲哚被发现可以消除大肠杆菌的持久性形成, 以及多药耐药病原体金黄色葡萄球菌,其中5-碘吲哚最有效地抑制了这两种细菌的生物膜形成 .
农用化学品应用
制药和染料领域
作用机制
Target of Action
5-Iodoindole, also known as 5-iodo-1H-indole, primarily targets the invertebrate-specific glutamate-gated chloride channel receptor . This receptor plays a crucial role in the nervous system of invertebrates, and its modulation can lead to paralysis and death of the organism .
Mode of Action
5-Iodoindole interacts with its target receptor by rigidly binding to the active sites, similar to the action of abamectin . This interaction disrupts the normal functioning of the receptor, leading to detrimental effects on the organism’s nervous system .
Biochemical Pathways
It is known that the compound can diminish the reproductive activities, embryonic and juvenile lethality, and locomotor behaviors of certain organisms . Furthermore, 5-Iodoindole has been shown to induce diverse phenotypic deformities in nematodes, including abnormal organ disruption/shrinkage and increased vacuolization .
Result of Action
The action of 5-Iodoindole results in significant molecular and cellular effects. It has been shown to have high nematicidal activities against Bursaphelenchus xylophilus, a nematode known to cause severe economic losses in pine forest ecosystems . Additionally, 5-Iodoindole has been found to inhibit the growth of various bacterial strains and fungi .
Action Environment
The action, efficacy, and stability of 5-Iodoindole can be influenced by various environmental factors. For instance, the compound has been shown to be nontoxic to certain plants, suggesting that it could potentially be used in ecological environments to control harmful organisms without adversely affecting plant life . .
安全和危害
未来方向
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which gives a valuable idea for treatment and binds with high affinity to multiple receptors, helpful in developing new useful derivatives .
生化分析
Biochemical Properties
5-Iodoindole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutamate-gated chloride channel receptors . The binding of 5-Iodoindole to these receptors is thought to contribute to its biological activity .
Cellular Effects
5-Iodoindole has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to eradicate persister formation by Escherichia coli and Staphylococcus aureus, and most potently inhibit biofilm formation by these bacteria . This suggests that 5-Iodoindole influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Iodoindole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that 5-Iodoindole exerts its effects by binding to the active sites of glutamate-gated chloride channel receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, 5-Iodoindole has been observed to rapidly kill E. coli and S. aureus without forming persister cells . This suggests that 5-Iodoindole has a stable effect over time, with no observed degradation or long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, specifically the root-knot nematode Meloidogyne incognita, 5-Iodoindole has been shown to effectively kill juveniles and freshly hatched juveniles by inducing multiple vacuole formation . Notably, at higher dosages (50 μg/mL), 5-Iodoindole induced rapid juvenile death within 6 hours .
Metabolic Pathways
5-Iodoindole is involved in several metabolic pathways. For instance, it is known to be produced from the catabolism of tryptophan via the indole and its derivatives pathway .
属性
IUPAC Name |
5-iodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQLYTUWUQMGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382031 | |
| Record name | 5-Iodoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16066-91-4 | |
| Record name | 5-Iodoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-iodoindole exhibits its antibacterial activity through multiple mechanisms. Primarily, it disrupts the integrity of the bacterial cell membrane, leading to cell shrinkage and death. This is linked to the induction of reactive oxygen species (ROS) within the bacterial cells. [, ]. 5-iodoindole also demonstrates antibiofilm properties by hindering biofilm formation and motility in bacteria like Acinetobacter baumannii [] and Serratia marcescens [].
ANone: The molecular formula of 5-iodoindole is C8H6IN, and its molecular weight is 255.05 g/mol.
A: While 5-iodoindole itself has not been extensively studied for catalytic applications, it serves as a common starting material in various organic synthesis reactions. For instance, it is utilized in the synthesis of 5-(pyren-1-ylethynyl)indole, a DNA intercalator known as twisted intercalating nucleic acid (TINA), via a Cu-mediated Sonogashira palladium-catalyzed coupling reaction. [].
A: The presence of the iodine atom at the 5th position of the indole ring appears crucial for the biological activity of 5-iodoindole. This is supported by research showing that various halogenated indoles, including 5-iodoindole, exhibit potent antimicrobial and antivirulence activities against different bacterial species, while non-halogenated indoles show less potency []. Further research is needed to fully understand the structure-activity relationships and optimize the potency and selectivity of 5-iodoindole derivatives.
A: Yes, 5-iodoindole has demonstrated efficacy against multidrug-resistant Acinetobacter baumannii strains, showing comparable effectiveness to commercial antibiotics like ciprofloxacin, colistin, and gentamicin in inhibiting growth and biofilm formation []. Furthermore, it exhibited efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Klebsiella pneumoniae. []
A: Yes, 5-iodoindole successfully improved the survival rate of brine shrimp larvae infected with Vibrio campbellii. This study highlighted its potential as a protective agent against bacterial infections in aquaculture. [] Another study showed that 5-iodoindole reduced the virulence of Candida albicans in a Caenorhabditis elegans model system. []
ANone: While specific resistance mechanisms against 5-iodoindole have not been extensively studied, its mechanism of action, particularly its disruption of the bacterial membrane, could potentially lead to the development of resistance. Further research is needed to understand and mitigate potential resistance development.
ANone: Based on the available research, 5-iodoindole shows promise for various applications, including:
- Antibacterial agent: Its efficacy against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, makes it a potential candidate for developing new antibacterial drugs. [, , , ]
- Antibiofilm agent: Its ability to inhibit biofilm formation in various bacterial species suggests potential applications in preventing biofilm-related infections, particularly in medical device coatings. [, , , ]
- Antivirulence agent: 5-iodoindole's ability to reduce the virulence of bacterial pathogens by interfering with quorum sensing and virulence factor production opens up possibilities for developing antivirulence therapies. [, ]
- Nematicidal agent: Preliminary studies suggest potential nematicidal activity of 5-iodoindole, which could be further explored for applications in agriculture. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


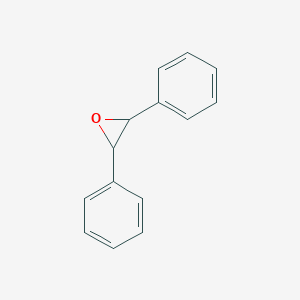
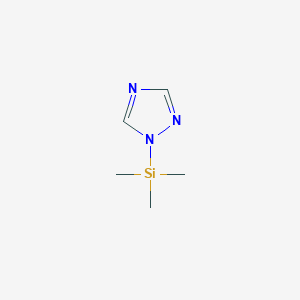
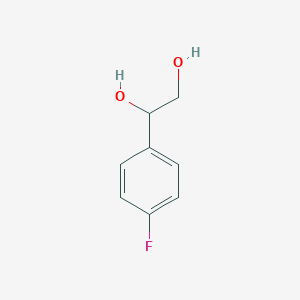
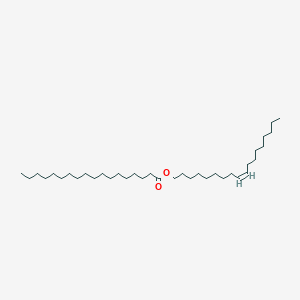

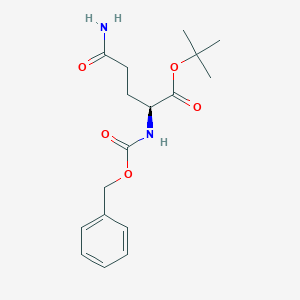



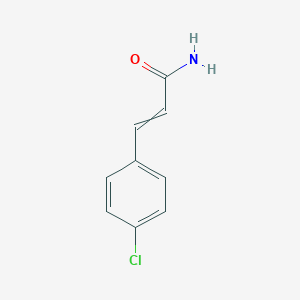
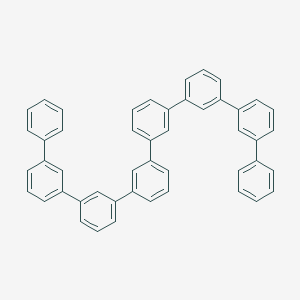

![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)
